molecular formula C19H21N5OS B4776551 2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)propanamide

2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)propanamide

Cat. No. B4776551
M. Wt: 367.5 g/mol
InChI Key: IEPDYYBGJNZLQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)propanamide, also known as DTT-001, is a novel small molecule compound that has been studied extensively in recent years due to its potential therapeutic applications. This compound belongs to the tetrazole class of compounds and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of 2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)propanamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. It also modulates the expression of certain genes involved in these processes.
Biochemical and physiological effects:
2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)propanamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. It also modulates the expression of certain genes involved in these processes. Additionally, 2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)propanamide has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)propanamide in lab experiments is its potent anti-inflammatory and anti-cancer activities. This makes it a valuable tool for studying the mechanisms of cancer cell growth and inflammation. However, one limitation is that the compound is relatively new and has not been extensively studied in vivo. Further studies are needed to fully understand its potential therapeutic applications.

Future Directions

There are several future directions for research on 2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)propanamide. One area of interest is its potential use in combination therapy with other anti-cancer drugs. Another area of interest is its potential use in treating other inflammatory diseases, such as arthritis. Additionally, further studies are needed to fully understand the mechanism of action of 2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)propanamide and its potential therapeutic applications.

Scientific Research Applications

2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)propanamide has been studied extensively for its potential therapeutic applications in various scientific studies. It has been shown to have potent anti-inflammatory and anti-cancer activities. In one study, 2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)propanamide was found to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and cell cycle arrest. In another study, 2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)propanamide was shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

2-[1-(2,3-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(2-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c1-12-9-7-11-17(14(12)3)24-19(21-22-23-24)26-15(4)18(25)20-16-10-6-5-8-13(16)2/h5-11,15H,1-4H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPDYYBGJNZLQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=NN=N2)SC(C)C(=O)NC3=CC=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-methylphenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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